Fluorocyclopentane is a fluorinated cycloalkane with the molecular formula C5H9F. It consists of a five-membered carbon ring with one fluorine atom substituted for one of the hydrogen atoms. This compound is notable for its unique structural properties, which arise from the presence of the fluorine atom, influencing both its physical and chemical characteristics. Fluorocyclopentane is typically a colorless liquid that exhibits a range of applications in organic synthesis and materials science due to its reactivity and stability compared to non-fluorinated cyclopentane derivatives .
Currently, there is no extensive research available on the specific mechanism of action of fluorocyclopentane in biological systems.
Fluorocyclopentane and its derivatives have been studied for their biological activities, which include potential anticancer and antimicrobial effects. The mode of action involves various biochemical pathways, including apoptosis pathways mediated by mitochondria and endoplasmic reticulum stress. The presence of the fluorine atom enhances the lipophilicity of the compound, potentially affecting its interaction with biological membranes and influencing its pharmacokinetics.
Fluorocyclopentane can be synthesized through several methods, including:
Fluorocyclopentane finds applications in various fields:
Studies have shown that fluorocyclopentane can interact with various nucleophiles and electrophiles due to its reactive nature. Its interactions are characterized by electrostatic interactions, hydrogen bonding, and hydrophobic interactions, which are critical for understanding its reactivity in organic synthesis .
Fluorocyclopentane can be compared with other fluorinated cycloalkanes:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Fluorocyclohexane | Six-membered ring | Larger ring size; different physical properties |
| Fluorocyclobutane | Four-membered ring | Higher strain; distinct reactivity patterns |
| Fluorocyclopropane | Three-membered ring | Significant ring strain; unique reactivity |
Uniqueness: Fluorocyclopentane is unique due to its five-membered ring structure that balances ring strain and stability. This characteristic makes it particularly valuable for studying the effects of fluorination on cycloalkanes, providing insights into their reactivity and potential applications in various fields.
Fluorocyclopentane (C₅H₉F) is a fluorinated derivative of cyclopentane with the CAS registry number 1481-36-3. It typically appears as a colorless, volatile liquid at room temperature with a low boiling point, making it highly flammable. The presence of the fluorine atom introduces a significant dipole moment to the molecule, altering its physical and chemical characteristics compared to the parent cyclopentane.
The fluorine substitution affects various physical properties of the cyclopentane ring, as summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉F |
| Molecular Weight | 88.12 g/mol |
| Boiling Point | 68.8°C at 760 mmHg |
| Density | Approximately 0.9 g/cm³ |
| Physical State | Colorless liquid at room temperature |
| InChI | InChI=1S/C5H9F/c6-5-3-1-2-4-5/h5H,1-4H2 |
| SMILES | C1CCC(C1)F |
Fluorocyclopentane exhibits unique chemical properties due to the presence of the fluorine atom, which can influence its reactivity and interactions with other substances. The C-F bond is among the strongest single bonds in organic chemistry, contributing to the compound's stability under standard conditions. Despite this stability, fluorocyclopentane can participate in various chemical reactions, including:
Flammable